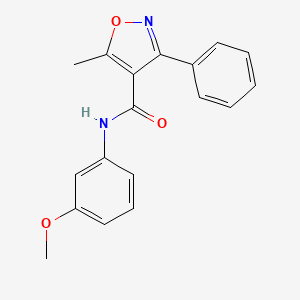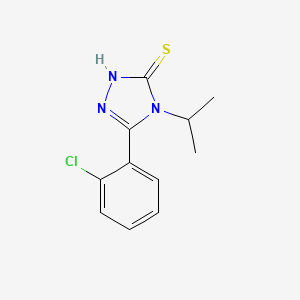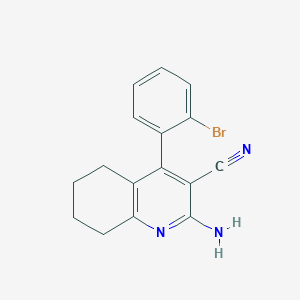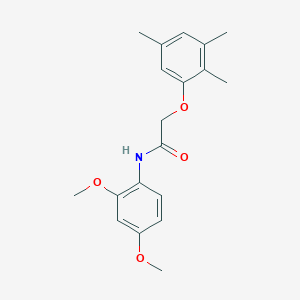
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a therapeutic agent for various neurological disorders.
科学的研究の応用
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been found to have antipsychotic effects in animal models of schizophrenia.
作用機序
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide modulates the neurotransmitter system and improves cognitive and motor function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to modulate the activity of the dopamine and glutamate systems, which are involved in the regulation of mood, motivation, and reward.
実験室実験の利点と制限
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is interest in developing more selective and potent mGluR5 antagonists that could have improved therapeutic efficacy and reduced side effects. Finally, there is potential for research on the use of N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool to study the role of mGluR5 in various neurological processes.
合成法
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methoxybenzaldehyde and acetone to form 3-methoxy-4-hydroxyphenyl-2-butanone. This intermediate is then reacted with hydroxylamine to form 3-methoxy-4-(hydroxyamino)phenyl-2-butanone, which is further reacted with phenylacetic acid to form N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
特性
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-16(17(20-23-12)13-7-4-3-5-8-13)18(21)19-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBIRLBKQXJFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)





![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)